

Application of Squalane in Controlled-Release Drug Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: Squalane

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Introduction

Squalane, the hydrogenated and highly stable form of squalene, is a biocompatible and non-comedogenic lipid that has garnered significant interest in advanced drug delivery.^[1] Its inherent safety profile, emollient properties, and ability to form stable nano-sized emulsions and lipid nanoparticles make it an excellent excipient for developing controlled-release drug systems.^{[2][3]} These systems are designed to improve the therapeutic efficacy of drugs by modulating their release profile, increasing solubility, enhancing bioavailability, and enabling targeted delivery. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with **squalane**-based drug delivery platforms.

Application Note 1: Squalane-Based Nanoemulsions for Hydrophobic Drug Delivery

Squalane is an ideal oil phase for creating stable oil-in-water (o/w) nanoemulsions (NEs), which serve as effective carriers for poorly water-soluble drugs.^{[4][5]} These systems consist of a **squalane** core, where the hydrophobic drug is dissolved, stabilized by a layer of surfactants in an aqueous continuous phase.^[5] The small droplet size of these NEs (typically 50-200 nm) facilitates administration and can improve drug absorption and bioavailability.^[6]

Data Summary: Formulation and Characterization of Resiquimod (R848)-Loaded Nanoemulsion

The following table summarizes the formulation and key characteristics of a **squalane**-based nanoemulsion developed for the delivery of the TLR7/8 agonist, Resiquimod (R848).

Parameter	Value / Composition	Reference
Oil Phase	Squalane	[7]
Surfactants	1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Polysorbate 80 (Tween 80)	[7]
Molar Ratio (Squalane:DOPC:Tween 80)	1:1:1	[7]
Drug	Resiquimod (R848)	[7]
Lipid-to-Drug Ratio (w/w)	10:1	[7]
Final Drug Concentration	0.8 mg/mL	[7]
Particle Size (Diameter)	~100 nm	[7]
Stability	Stable for up to 1 month at 4°C	[7]

Experimental Protocol: Preparation and Characterization of R848-Loaded **Squalane** Nanoemulsion

This protocol describes the rapid injection method for preparing R848-loaded **squalane** nanoemulsions.

Materials:

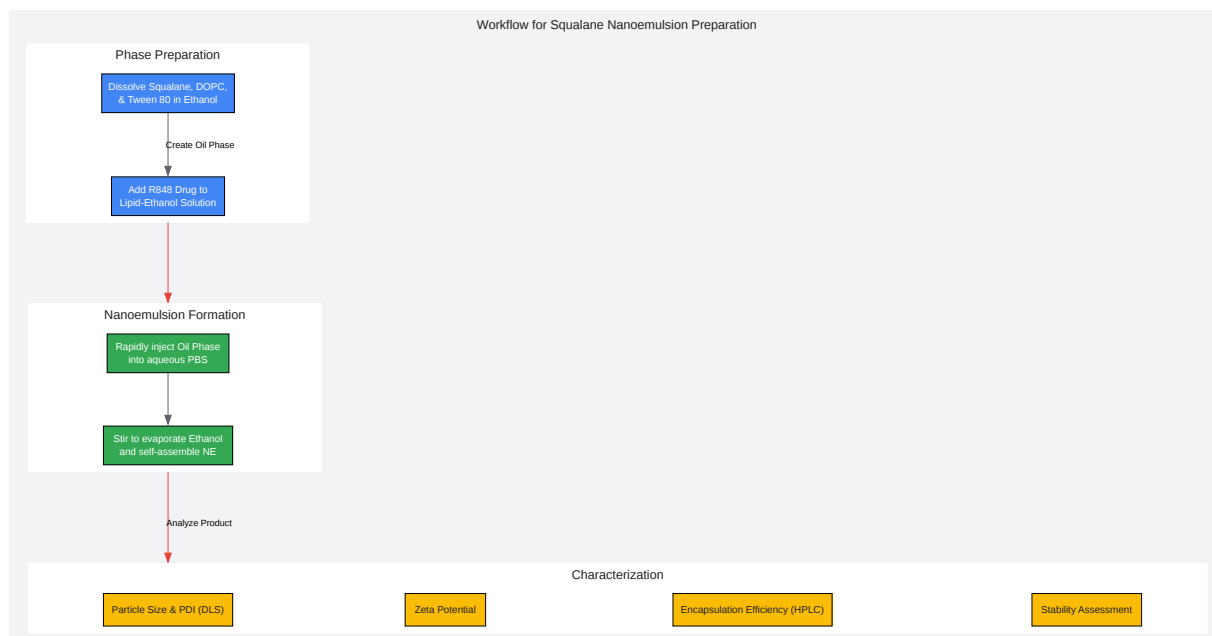
- **Squalane**
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Polysorbate 80 (Tween 80)
- Resiquimod (R848)
- Absolute Ethanol

- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Preparation of Oil-Lipid Phase:
 - Prepare a stock solution of **squalane**, DOPC, and Tween 80 in absolute ethanol at a molar ratio of 1:1:1.
 - Dissolve R848 into this lipid-ethanol solution to achieve a final lipid-to-drug weight ratio of 10:1.
- Nanoemulsion Formation:
 - Rapidly inject the ethanol solution of the oil-lipid-drug mixture into sterile PBS (pH 7.4) with vigorous stirring. The final total lipid concentration should be 8 mg/mL.
 - Continue stirring for 1-2 hours at room temperature to allow for the evaporation of ethanol and the formation of a stable nanoemulsion.
- Characterization:
 - Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoemulsion using Dynamic Light Scattering (DLS).
 - Zeta Potential: Determine the surface charge of the nanoemulsion droplets using Laser Doppler Velocimetry.
 - Encapsulation Efficiency (EE%): Separate the unencapsulated R848 from the nanoemulsion using a centrifugal filtration device. Quantify the amount of free drug in the filtrate and the total drug amount using High-Performance Liquid Chromatography (HPLC). Calculate EE% using the formula: $EE\% = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$
 - Stability: Store the nanoemulsion at 4°C and monitor particle size and PDI over several weeks to assess long-term stability.

Experimental Workflow Diagram



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Caption: Workflow for **Squalane** Nanoemulsion Preparation.

Application Note 2: **Squalane** as a Liquid Lipid Modifier in Nanostructured Lipid Carriers (NLCs)

Nanostructured Lipid Carriers (NLCs) are second-generation lipid nanoparticles that incorporate a liquid lipid (like **squalane**) into a solid lipid matrix. This creates imperfections in the crystal lattice, which increases the drug loading capacity and prevents drug expulsion during storage. **Squalane** is an effective liquid lipid modifier due to its excellent compatibility with solid lipids like Compritol® 888 ATO.

Data Summary: Effect of **Squalane** on Mebendazole-Loaded NLCs

The table below shows how varying the **squalane** concentration impacts the properties of NLCs formulated with Compritol 888 ATO and Pluronic F68 for the delivery of mebendazole.

Squalane Content (% w/w of lipid phase)	Median Particle Size	Encapsulation Efficiency (%)	Key Observation	Reference
0%	300 - 600 nm	Lower	High crystallinity of solid lipid limits drug loading.	[8]
10-20%	300 - 600 nm	Moderate	Increased drug loading compared to 0% squalane.	[8]
30%	300 - 600 nm	Approx. 70%	Highest drug loading and fastest dissolution rates observed.	[8]
>30%	Not specified	Not specified	May contribute to drug recrystallization out of the formulation.	[8]

Experimental Protocol: Formulation of **Squalane**-Modified NLCs by Melt-Emulsification

This protocol describes the preparation of mebendazole-loaded NLCs using a melt-emulsification and ultrasonication method.

Materials:

- Compritol 888 ATO (solid lipid)

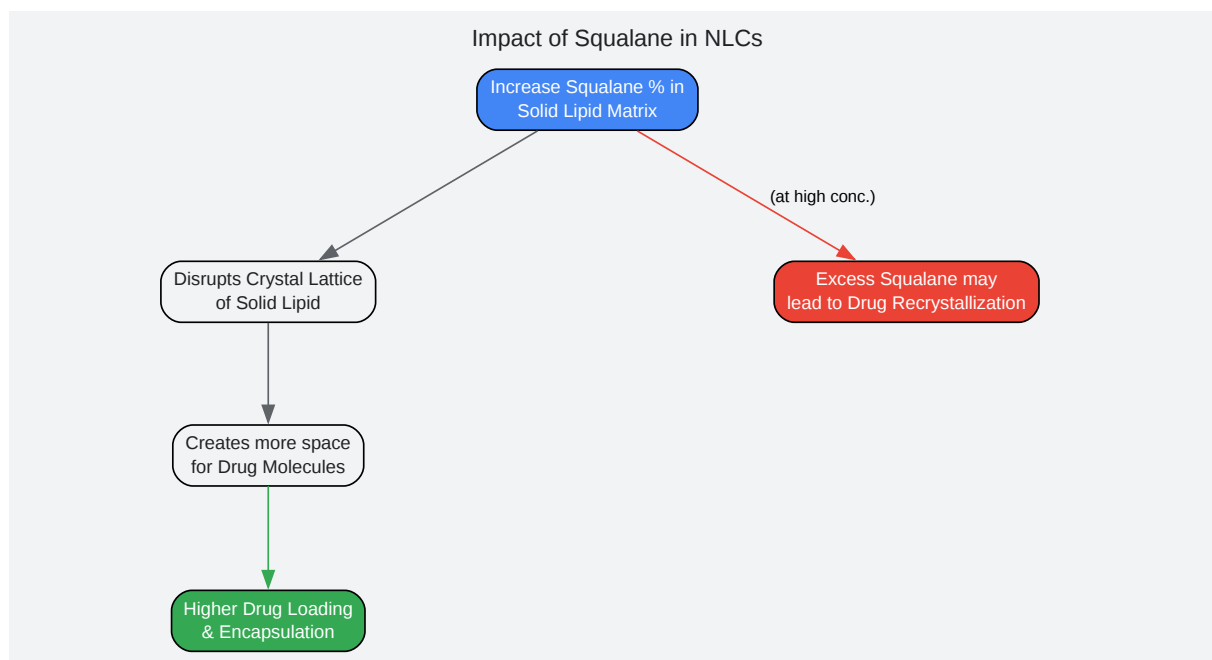
- **Squalane** (liquid lipid)
- Mebendazole (drug)
- Pluronic F68 (surfactant)
- Deionized water

Procedure:

- Preparation of Lipid Phase:
 - Accurately weigh Compritol 888 ATO, **squalane** (e.g., to constitute 30% w/w of the total lipid), and mebendazole.
 - Heat the mixture to 85-90°C (above the melting point of Compritol) and stir until a clear, homogenous lipid melt is formed.
- Preparation of Aqueous Phase:
 - Dissolve Pluronic F68 in deionized water and heat to the same temperature as the lipid phase (85-90°C).
- Emulsification:
 - Add the hot aqueous phase to the hot lipid melt under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
- Nanoparticle Formation:
 - Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 15-20 minutes to reduce the droplet size to the nanometer range.
- Cooling and Solidification:
 - Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid droplets to solidify and form NLCs.

- Characterization:
 - Particle Size and Morphology: Analyze using DLS and Transmission Electron Microscopy (TEM).
 - Thermal Properties: Evaluate the melting and recrystallization behavior using Differential Scanning Calorimetry (DSC) to confirm the NLC structure and assess drug-lipid interactions.
 - Encapsulation Efficiency: Quantify using UPLC after separating the NLCs from the aqueous phase by ultracentrifugation.

Logical Relationship Diagram



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Caption: Impact of **Squalane** Content in NLCs.

Application Note 3: Self-Assembling Squalene Bioconjugates (Squalenoylation)

"Squalenoylation" is an innovative approach where a drug molecule is covalently linked to squalene, creating an amphiphilic bioconjugate.^{[9][10]} Due to the unique folded conformation of the squalene moiety, these conjugates self-assemble in water to form stable nanoparticles (100-300 nm) without any additional surfactants.^{[9][10]} This method allows for exceptionally high drug loading (often >40% w/w) and provides a platform for controlled, often enzyme-sensitive, drug release.^[11]

Data Summary: Physicochemical Properties of Squalenoylated Nanoparticles

Bioconjugate	Drug	Mean Diameter (nm)	Zeta Potential (mV)	Drug Loading (% w/w)	Reference
SQ-Ad	Adenosine	~100	-15.5	~40%	[12]
SQ-Dox	Doxorubicin	~130	Not specified	High	[4][13]
SQ-Gem	Gemcitabine	Not specified	Not specified	High	[14]
SQ-PTX	Paclitaxel	100 - 200	Negative	High	[9]

Data Summary: In Vitro Controlled Release of Doxorubicin from SQ-Dox Nanoassemblies

This table presents the slow, controlled release of doxorubicin (Dox) from squalenoylated nanoparticles under different conditions, demonstrating the stability of the conjugate and its susceptibility to enzymatic cleavage.

Time (hours)	Cumulative Dox Release (%) in PBS + 10% FCS (pH 7.4)	Cumulative Dox Release (%) in Borate Buffer + Esterases (pH 8.0)	Reference
0	0	0	[13]
6	~1	~5	[13]
12	~2	~10	[13]
24	~3	~18	[13]
48	~4	~30	[13]

Data are estimated from the graphical representation in the cited source.

Experimental Protocol: Nanoprecipitation of Squalene-Drug Bioconjugates

This protocol describes the general nanoprecipitation method for forming nanoparticles from a pre-synthesized squalene-drug conjugate (e.g., Squalene-Adenosine, SQAd).

Materials:

- Squalene-drug bioconjugate (e.g., SQAd)
- Absolute Ethanol
- Aqueous phase (e.g., 5% w/v dextrose solution or deionized water)
- Rotary evaporator

Procedure:

- Dissolution: Dissolve the squalene-drug bioconjugate in absolute ethanol to a specific concentration (e.g., 6 mg/mL).[12]
- Nanoprecipitation: Add the ethanolic solution dropwise into the aqueous phase under strong magnetic stirring. The hydrophobic squalene moiety will cause the conjugate to precipitate

out of the solution, self-assembling into nanoparticles.

- Solvent Removal: Completely evaporate the ethanol from the aqueous suspension using a rotary evaporator (e.g., 40°C, reduced pressure).[\[12\]](#)
- Final Suspension: The result is a stable aqueous suspension of pure squalene-drug nanoparticles (e.g., at a final concentration of 2 mg/mL).[\[12\]](#)
- Characterization: Analyze the nanoparticles for size (DLS), zeta potential, and morphology (Cryo-TEM).

Experimental Protocol: In Vitro Drug Release Study (Dialysis Method)

This protocol is used to evaluate the release of the parent drug from the squalenoylated nanoparticles.

Materials:

- Nanoparticle suspension
- Release media:
 - Medium A: PBS (pH 7.4) with 10% Fetal Calf Serum (FCS) to mimic physiological conditions.
 - Medium B: Borate buffer (pH 8.0) containing esterase enzymes to test for enzymatic cleavage.
- Dialysis tubing (e.g., MWCO 12-14 kDa)
- HPLC system for drug quantification

Procedure:

- Place a known volume/concentration of the nanoparticle suspension into a dialysis bag.
- Seal the bag and immerse it in a larger vessel containing a defined volume of pre-warmed (37°C) release medium (Medium A or B) with constant, gentle stirring.

- At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the release medium from the external vessel.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Quantify the concentration of the released drug in the collected aliquots using a validated HPLC method.
- Calculate the cumulative percentage of drug released over time.

Self-Assembly Diagram

Caption: Self-Assembly via Squalenoylation.

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